molecular formula C26H16Cl2N4O4 B3474073 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Cat. No.: B3474073
M. Wt: 519.3 g/mol
InChI Key: QBMPXSZSQBAPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes multiple chloro and phenylamino groups attached to a pyrrole backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Backbone: The initial step involves the formation of the pyrrole backbone through a condensation reaction between an amine and a diketone.

    Introduction of Chloro Groups: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Attachment of Phenylamino Groups: The phenylamino groups are introduced via nucleophilic substitution reactions using aniline derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and phenylamino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Aniline derivatives in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized pyrroles.

Scientific Research Applications

3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with molecular targets such as enzymes and receptors. The chloro and phenylamino groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its dual chloro and phenylamino functionalities, which provide a versatile platform for chemical modifications and enhance its biological activity.

Properties

IUPAC Name

3-anilino-1-[2-(3-anilino-4-chloro-2,5-dioxopyrrol-1-yl)phenyl]-4-chloropyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16Cl2N4O4/c27-19-21(29-15-9-3-1-4-10-15)25(35)31(23(19)33)17-13-7-8-14-18(17)32-24(34)20(28)22(26(32)36)30-16-11-5-2-6-12-16/h1-14,29-30H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMPXSZSQBAPLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C(=O)N(C2=O)C3=CC=CC=C3N4C(=O)C(=C(C4=O)Cl)NC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 4
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 5
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE
Reactant of Route 6
3-CHLORO-1-{2-[3-CHLORO-2,5-DIOXO-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROL-1-YL]PHENYL}-4-(PHENYLAMINO)-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.